![molecular formula C₂₃H₂₁Cl₂FN₄O₃ B1662824 Poziotinib CAS No. 1092364-38-9](/img/structure/B1662824.png)
Poziotinib
Vue d'ensemble
Description
Poziotinib is a drug in development for various cancers . It is built on an anilino-quinazoline scaffold and inhibits the epidermal growth factor receptors EGFR, HER2/neu, and Her 4 . It binds covalently to its targets .
Synthesis Analysis
The synthesis of this compound involves starting from a known compound 4-chloro-7-hydroxyquinazolin-6-yl pivalate (1). After 7 steps transformation, d3-poziotinib hydrochloride was obtained with a total yield of 9.02% . The structure of d3-poziotinib hydrochloride was confirmed by 1 H-NMR, 13 C-NMR, and high resolution (HR)-MS .Molecular Structure Analysis
The chemical formula of this compound is C23H21Cl2FN4O3 . Its exact mass is 490.10 and its molecular weight is 491.340 .In Vivo
Poziotinib has been studied in preclinical studies for the treatment of cancer. In these studies, this compound has been shown to inhibit the growth of tumor cells in animal models. The drug has also been studied in clinical trials for the treatment of NSCLC. In these trials, the drug was found to be well tolerated and to have a favorable safety profile.
In Vitro
Poziotinib has also been studied in vitro, in cell culture studies. In these studies, the drug has been shown to inhibit the growth of tumor cells and to induce apoptosis (programmed cell death). In addition, this compound has been shown to inhibit the activity of this compound and its downstream signaling pathways.
Mécanisme D'action
Target of Action
Poziotinib is an irreversible pan-HER tyrosine kinase inhibitor . Its primary targets are the human epidermal growth factor receptors (HER), specifically EGFR (HER1 or ErbB1), HER2, and HER4 . These receptors are often upregulated in a variety of cancer cell types and play key roles in cellular proliferation and survival .
Mode of Action
This compound inhibits the growth of HER2-amplified gastric cancer cells and suppresses the phosphorylation of EGFR and key downstream signaling components, such as STAT3, AKT, and ERK . It also induces apoptosis and G1 cell cycle arrest through the activation of a mitochondrial pathway in HER2-amplified gastric cancer cells .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It suppresses the phosphorylation of EGFR and key components of downstream signaling cascades such as STAT3, AKT, and ERK . In HER2 mutant cells, mTOR (also called MTORC1) signaling was found to be significantly upregulated .
Pharmacokinetics
This compound follows a two-compartment model of first-order elimination kinetics . It has a half-life of 6.6 hours, a volume of distribution of 164 liters, and an apparent clearance rate of 34.5 liters per hour . The pharmacokinetic properties of this compound are influenced by its dosing schedule. Due to its relatively short half-life, twice-daily dosing has been suggested to reduce toxicity while preserving activity .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of tumor cell growth and the induction of apoptosis . It has been shown to reduce tumor growth, diminish multiorgan metastasis, and inhibit mTOR activation more effectively than other treatments . In clinical trials, this compound has demonstrated antitumor activity in previously treated patients with HER2 exon 20 insertion NSCLC .
Action Environment
The activity of this compound is influenced by the location of the insertion in exon 20. Near-loop exon 20 insertions have been found to be more sensitive to this compound than far-loop insertions . Additionally, the clinical benefit of this compound was seen regardless of lines and types of prior therapy, presence of central nervous system metastasis, and types of mutations .
Activité Biologique
Poziotinib has been shown to inhibit the growth of tumor cells in animal models and to induce apoptosis in cell culture studies. In addition, this compound has been found to be well tolerated in clinical trials.
Biochemical and Physiological Effects
This compound has been shown to inhibit the tyrosine kinase activity of the this compound, as well as its downstream signaling pathways. This inhibition leads to the inhibition of tumor cell proliferation and the induction of apoptosis. In addition, this compound has been found to inhibit the activity of other proteins involved in cell proliferation and survival, including the PI3K/AKT pathway.
Avantages Et Limitations Des Expériences En Laboratoire
Poziotinib has several advantages for use in lab experiments. The drug is highly selective for the this compound and has a high affinity for the receptor. In addition, the drug is rapidly absorbed after oral administration and is metabolized in the liver. The main limitation is that the drug has not been approved for use in humans, so its safety and efficacy in humans has not been established.
Orientations Futures
Poziotinib is currently in clinical trials for the treatment of NSCLC and is being studied in preclinical studies for the treatment of other types of cancer. Future studies should focus on the efficacy, safety, and tolerability of this compound in humans. In addition, further studies should be conducted to evaluate the potential of this compound for the treatment of other types of cancer. Other future directions include the development of combination therapies with this compound and other drugs, as well as the development of new delivery systems for this compound. Finally, further research should be conducted to better understand the mechanism of action of this compound and its effects on tumor biology.
Applications De Recherche Scientifique
- Utilisation clinique: Le Poziotinib est utilisé dans le traitement du CPNPC, en particulier chez les patients présentant des mutations de l'exon 20 de l'EGFR .
- Efficacité: Il a montré une tolérance acceptable et une activité antitumorale dans les essais de phase I et II .
- Inhibition du cytochrome P450 (CYP): Le this compound affecte les enzymes CYP, qui jouent un rôle dans le métabolisme des médicaments .
- Comparaison: Des chercheurs ont exploré la biodisponibilité et les propriétés du this compound en comparaison avec un autre médicament, l'Olmutinib .
Cancer du poumon non à petites cellules (CPNPC)
Interactions médicamenteuses
Biodisponibilité et propriétés physicochimiques
Métastases cérébrales
Safety and Hazards
The most common grade 3 or higher treatment-related adverse events include skin rash (36%), diarrhea (23%), and oral mucositis (13%) . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
1-[4-[4-(3,4-dichloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2FN4O3/c1-3-20(31)30-8-6-13(7-9-30)33-19-10-14-17(11-18(19)32-2)27-12-28-23(14)29-16-5-4-15(24)21(25)22(16)26/h3-5,10-13H,1,6-9H2,2H3,(H,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFWVDIFUFFKJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=C(C=C3)Cl)Cl)F)OC4CCN(CC4)C(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148853 | |
Record name | Poziotinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80148853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1092364-38-9 | |
Record name | Poziotinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092364-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Poziotinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092364389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Poziotinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12114 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Poziotinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80148853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | POZIOTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEI6OOU6IK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.